5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to activate the transcription factor Nrf2, which is involved in the regulation of oxidative stress and inflammation. It also has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects on the brain. It also has low toxicity and is well-tolerated in animal models. One limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to fully elucidate its effects.
Future Directions
For research on 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential use in the treatment of neurological disorders, and optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic properties. Its synthesis method has been optimized to increase yield and purity, and it has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. While its mechanism of action is not fully understood, it has shown promise in the treatment of neurological disorders. Further research is needed to fully elucidate its effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-dichlorobenzaldehyde with 1-piperidinemethanamine to form the Schiff base intermediate. This intermediate is then condensed with thiazolidine-2,4-dione to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
5-(2,4-Dichlorobenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have neuroprotective effects, anti-inflammatory properties, and the ability to improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Properties
Molecular Formula |
C16H16Cl2N2O2S |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H16Cl2N2O2S/c17-12-5-4-11(13(18)9-12)8-14-15(21)20(16(22)23-14)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2/b14-8- |
InChI Key |
HNASYEZBGPIUBX-ZSOIEALJSA-N |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O |
SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.